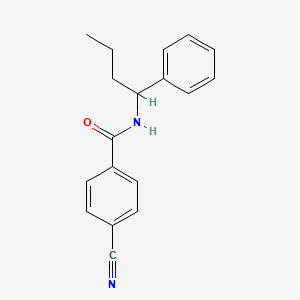
4-cyano-N-(1-phenylbutyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyano-N-(1-phenylbutyl)benzamide, also known as CB13, is a synthetic compound that belongs to the class of compounds known as benzamides. It was first synthesized in the early 1990s and has since been the subject of extensive research due to its potential as a therapeutic agent.
Mécanisme D'action
The exact mechanism of action of 4-cyano-N-(1-phenylbutyl)benzamide is not yet fully understood. However, it is believed to act on the endocannabinoid system, specifically by binding to the CB2 receptor. This receptor is primarily found in immune cells and is involved in the regulation of inflammation and immune response. This compound has also been shown to have some activity at the CB1 receptor, which is primarily found in the brain and is involved in the regulation of pain and mood.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models. It has also been shown to have anti-cancer properties, specifically in the treatment of breast cancer. This compound has been found to induce cell death in breast cancer cells, while leaving healthy cells unharmed. Additionally, this compound has been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-cyano-N-(1-phenylbutyl)benzamide is its potential as a therapeutic agent for a variety of conditions. Its analgesic, anti-inflammatory, and anti-cancer properties make it a promising candidate for further study. Additionally, its potential use in the treatment of addiction could have significant implications for public health. However, one limitation of this compound is its relatively low potency compared to other compounds that target the endocannabinoid system. This could limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several potential future directions for the study of 4-cyano-N-(1-phenylbutyl)benzamide. One area of interest is its potential use in the treatment of addiction. Further research could explore its effectiveness in reducing drug-seeking behavior and withdrawal symptoms in human subjects. Additionally, its anti-cancer properties could be further studied to determine its potential as a cancer treatment. Finally, its potential use as an analgesic and anti-inflammatory agent could be explored in the context of chronic pain conditions.
Méthodes De Synthèse
The synthesis of 4-cyano-N-(1-phenylbutyl)benzamide involves the reaction of 4-cyano-N-phenethylbenzamide with 1-phenylbutylamine in the presence of a catalyst. The resulting product is then purified using various techniques, such as column chromatography and recrystallization. The purity of the final product is determined using spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Applications De Recherche Scientifique
4-cyano-N-(1-phenylbutyl)benzamide has been studied extensively for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-cancer properties. This compound has also been studied for its potential use in the treatment of addiction, specifically to opioids and nicotine. It has been found to reduce drug-seeking behavior and withdrawal symptoms in animal models.
Propriétés
IUPAC Name |
4-cyano-N-(1-phenylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-2-6-17(15-7-4-3-5-8-15)20-18(21)16-11-9-14(13-19)10-12-16/h3-5,7-12,17H,2,6H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTSSYIPBZLYMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(aminocarbonyl)phenyl]-2-chloro-5-[(methylsulfonyl)amino]benzamide](/img/structure/B6105786.png)
![1-cyclohexyl-N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6105787.png)
![4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol](/img/structure/B6105801.png)
![3-(2-fluorophenyl)-N-[(3-methyl-4-pyridinyl)methyl]-3-phenylpropanamide](/img/structure/B6105808.png)
![ethyl 3-(3-chlorobenzyl)-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6105811.png)
![ethyl 3-(3-phenylpropyl)-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-3-piperidinecarboxylate](/img/structure/B6105817.png)
![N-[(1-isobutyl-3-pyrrolidinyl)methyl]-6-(4-methoxy-1-piperidinyl)nicotinamide](/img/structure/B6105824.png)
![diethyl 3-methyl-5-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B6105832.png)
![N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6105846.png)

![N'-(3,5-dichloro-2-hydroxybenzylidene)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B6105851.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B6105855.png)
![2-(1-(2-fluoro-4-methoxybenzyl)-4-{[5-(hydroxymethyl)-2-furyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6105883.png)
![4-{[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}-2-phenylmorpholine](/img/structure/B6105890.png)